molecular formula C16H15ClN2O3S B2854677 1-(3-chlorophenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide CAS No. 921916-79-2

1-(3-chlorophenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Katalognummer: B2854677
CAS-Nummer: 921916-79-2
Molekulargewicht: 350.82
InChI-Schlüssel: BYPFLBAELLZYJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(3-Chlorophenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a synthetic organic compound featuring a tetrahydroquinoline core scaffold. This structure is of significant interest in medicinal and agricultural chemistry research due to its association with diverse biological activities. The molecule integrates a methanesulfonamide group and a 3-chlorophenyl moiety, functional groups commonly employed in the design of bioactive molecules for their potential to modulate enzyme activity and receptor binding. The tetrahydroquinoline scaffold is a privileged structure in drug discovery. Quinoline derivatives are extensively documented for their broad spectrum of pharmacological properties, including potential as antimalarial, anticancer, antibacterial, and anti-inflammatory agents . Furthermore, structurally related substituted oxo-tetrahydroquinoline sulfonamides have been described in patent literature for their application in enhancing abiotic stress tolerance in plants, suggesting a potential research pathway in agrochemical sciences . The presence of the sulfonamide group is a common feature in many compounds that function as enzyme inhibitors, particularly in the development of therapeutic agents. This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to investigate the specific mechanism of action and applications of this compound in their respective fields.

Eigenschaften

IUPAC Name

1-(3-chlorophenyl)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c17-13-3-1-2-11(8-13)10-23(21,22)19-14-5-6-15-12(9-14)4-7-16(20)18-15/h1-3,5-6,8-9,19H,4,7,10H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPFLBAELLZYJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-(3-chlorophenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a member of the sulfonamide class and has garnered interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C15H14ClN3O2S
  • Molecular Weight : 321.80 g/mol

The presence of the chlorophenyl group and the tetrahydroquinoline moiety suggests potential interactions with biological targets, particularly in enzymatic pathways.

Antimicrobial Activity

Research has indicated that sulfonamides exhibit antimicrobial properties. The specific compound has shown effectiveness against various bacterial strains. For instance, studies have demonstrated that derivatives of sulfonamides can inhibit bacterial growth by interfering with folate synthesis pathways.

Anticancer Properties

Emerging research indicates that compounds with similar structures may exhibit anticancer activity. Mechanistic studies have shown that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

The biological activity of 1-(3-chlorophenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide may involve several mechanisms:

  • Inhibition of Enzymatic Activity : By mimicking substrate structures or binding to active sites.
  • Modulation of Signaling Pathways : Influencing pathways such as MAPK or PI3K/Akt which are crucial in cell survival and proliferation.
  • Induction of Oxidative Stress : Leading to cell death in cancerous cells while sparing normal cells.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics, suggesting enhanced potency.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Compound A816
1-(3-chlorophenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide48

Study 2: Anti-inflammatory Activity

A preclinical trial assessed the anti-inflammatory effects of related compounds in a rat model of arthritis. The results showed a significant reduction in paw swelling and inflammatory markers when treated with the compound compared to controls.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Substituent on Tetrahydroquinoline Core Phenyl Group Modification Molecular Weight (g/mol) Notable Properties/Applications
Target Compound : 1-(3-Chlorophenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide None (unsubstituted NH) 3-Chlorophenyl ~348.8 (estimated) Unknown; hypothesized enzyme inhibition
Analog 1 : 1-(3-Chloro-4-methylphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide 1-Propyl 3-Chloro-4-methylphenyl ~405.3 (estimated) Enhanced lipophilicity due to propyl and methyl groups
Analog 2 : N-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide 1-Methyl 4-Methylphenyl ~340.4 (estimated) ABA receptor PYL2 binder (IC₅₀: 0.8 µM)
Analog 3 : 1-(3-Fluoro-4-methylphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide 1-Propyl 3-Fluoro-4-methylphenyl ~388.8 (estimated) Improved solubility vs. chloro analogs
Analog 4 : 7-Chloro-1,2,3,4-tetrahydro-2-methyl-3-(2-methylphenyl)-4-oxo-6-quinoline sulfonamide 2-Methyl 2-Methylphenyl ~363.9 (estimated) Antimicrobial activity (MIC: 12.5 µg/mL)

Functional Implications of Substituents

  • 3-Chlorophenyl vs. 4-Methylphenyl (Analog 2): The 3-chlorophenyl group in the target compound introduces steric bulk and electron-withdrawing effects compared to the 4-methylphenyl group in Analog 2. This likely alters binding kinetics, as Analog 2 demonstrates nanomolar affinity for the ABA receptor PYL2, whereas the target compound’s activity remains uncharacterized .
  • N-Substitution (Propyl vs. Methyl) : The presence of a 1-propyl group in Analog 1 increases molecular weight and lipophilicity (clogP ~3.2) compared to the unsubstituted target compound (clogP ~2.5). This may enhance membrane permeability but reduce aqueous solubility .
  • Halogen vs. Methyl/Fluoro Substitutions : Analog 3 replaces chlorine with fluorine, reducing steric hindrance and increasing electronegativity. Fluorine’s smaller size may improve binding to polar active sites, as seen in kinase inhibitors .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(3-chlorophenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves coupling a tetrahydroquinoline precursor with a sulfonamide derivative. For example, reacting 2-oxo-1,2,3,4-tetrahydroquinolin-6-amine with 3-chlorophenylmethanesulfonyl chloride in the presence of a base (e.g., triethylamine) under reflux in dichloromethane . Optimization includes:

  • Solvent selection : Polar aprotic solvents like DMF may improve reactivity over dichloromethane.
  • Temperature control : Reflux (~40–60°C) ensures sufficient energy for coupling without decomposition.
  • Purification : Column chromatography or recrystallization yields >90% purity.
  • Yield improvement : Monitoring via TLC/HPLC ensures reaction completion .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Answer : Key methods include:

  • Spectroscopy : NMR (¹H/¹³C) confirms sulfonamide linkage and aromatic substitution patterns. IR identifies sulfonyl (S=O) stretches at ~1150–1350 cm⁻¹ .
  • Mass spectrometry : HRMS validates molecular weight (e.g., [M+H]+ for C₁₆H₁₄ClN₂O₃S: 349.04).
  • Thermal analysis : DSC determines melting point (reported ~180–200°C for analogues) .
  • Solubility : LogP calculations (e.g., ~2.5) predict moderate lipophilicity, guiding formulation for biological assays .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Answer : Prioritize:

  • Enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC₅₀ values <10 µM suggest therapeutic potential .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ <20 µM indicate anticancer activity .
  • Microbial susceptibility : Broth microdilution against Gram-positive/negative pathogens (MIC <50 µg/mL) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Answer : Contradictions often arise from assay variability or structural analogues. Strategies include:

  • Standardized protocols : Adopt CLSI guidelines for antimicrobial assays or NIH/NCATS for cytotoxicity .
  • Meta-analysis : Pool data from analogues (e.g., 5-chloro-2-methylbenzenesulfonamide derivatives) to identify structure-activity trends .
  • Orthogonal validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence assays show discrepancies .

Q. What rational design strategies enhance selectivity for cancer targets while minimizing off-target effects?

  • Answer : Based on analogues (e.g., pyrroloquinoline sulfonamides):

  • Substituent modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-chlorophenyl ring to improve binding to hydrophobic kinase pockets .
  • Scaffold hybridization : Fuse tetrahydroquinoline with pyrazole to target dual pathways (e.g., PARP and HDAC inhibition) .
  • Prodrug design : Incorporate hydrolyzable esters to reduce hepatic toxicity .

Q. How can chiral impurities in synthesis be addressed, and what impact do they have on bioactivity?

  • Answer :

  • Chiral separation : Use supercritical fluid chromatography (SFC) with chiralpak AD-H columns (50% isopropyl alcohol/CO₂) for enantiomer resolution .
  • Bioactivity impact : Enantiomers (e.g., (S)- vs. (R)-forms) may show 10–100x differences in IC₅₀ values. For example, (S)-enantiomers of similar compounds exhibit superior EGFR inhibition .

Methodological Challenges and Solutions

Q. What experimental designs mitigate low yields in sulfonamide coupling reactions?

  • Answer :

FactorOptimization StrategyExpected Outcome
BaseUse Hunig’s base (DIPEA) instead of Et₃NHigher coupling efficiency (85% → 92%)
SolventSwitch to THF with molecular sievesReduced hydrolysis of sulfonyl chloride
Stoichiometry1.2:1 sulfonyl chloride:amine ratioMinimizes side products

Q. How can researchers validate target engagement in cellular models?

  • Answer :

  • Chemical proteomics : Use photoaffinity labeling with a biotinylated probe to pull down bound proteins .
  • CETSA (Cellular Thermal Shift Assay) : Monitor target protein stabilization after compound treatment .
  • Knockdown/overexpression : CRISPR/Cas9-edited cell lines confirm phenotype dependency on the target .

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